![molecular formula C11H18O6 B1347613 1,3-Dioxolane-2,2-diacetic acid, diethyl ester CAS No. 71022-90-7](/img/structure/B1347613.png)
1,3-Dioxolane-2,2-diacetic acid, diethyl ester
Overview
Description
1,3-Dioxolane-2,2-diacetic acid, diethyl ester is an organic compound that belongs to the class of dioxolanes. It is a colorless liquid with a boiling point of 134-136 °C and a melting point of -77 °C. It is soluble in water and alcohol, and is used in the synthesis of other compounds such as 1,3-dioxolanes and 1,3-dioxanes. It is also used as a reagent in organic synthesis and as a catalyst in the production of polymers.
Scientific Research Applications
Herbicidal Activity
Research conducted by Raskildina et al. (2018) demonstrates the herbicidal activity of esters and amides, including those based on 1,3-dioxolane derivatives. They found that the 1,3-dioxalane ester of 2,4-dichlorophenoxyacetic acid exhibited superior herbicidal activity compared to standard preparations. This suggests a promising avenue for developing herbicidal agents incorporating 1,3-dioxolane structures (Raskildina et al., 2018).
Synthetic Chemistry
1,3-Dioxolane-2,2-diacetic acid, diethyl ester and its derivatives are used in various synthetic chemistry applications. McMurry and Richardson (1967) explored reactions of formaldehyde with methylene compounds, leading to the creation of esters and diacetates, signifying the compound's versatility in synthesizing diverse chemical structures (McMurry & Richardson, 1967).
Eissmann et al. (2012) synthesized derivatives of tartaric ester and acid, linking hydroxy groups via cyclic acetal (1,3-dioxolane) to a rigid core. This research highlights the structural applications of 1,3-dioxolane in modifying molecular geometry and intermolecular interactions (Eissmann et al., 2012).
Polymerization
Tada, Saegusa, and Furukawa (1966) investigated the polymerization of 2-vinyl-1,3-dioxolane. Theyfound that at low temperatures, cationic catalysts induced the polymerization of 2-vinyl-1,3-dioxolane, leading to the formation of polymers containing dioxolane rings and ester units. This study provides insight into the utilization of 1,3-dioxolane derivatives in polymer chemistry (Tada, Saegusa, & Furukawa, 1966).
Pharmaceutical Intermediates
Protease-mediated separation techniques for diastereomers of 1,3-dioxolane derivatives, as explored by Janes, Cimpoia, and Kazlauskas (1999), are significant for the synthesis of dioxolane nucleosides. These nucleosides are important in antiviral and anticancer drug development. Their study demonstrates the potential of 1,3-dioxolane derivatives in the creation of precise pharmaceutical intermediates (Janes, Cimpoia, & Kazlauskas, 1999).
properties
IUPAC Name |
ethyl 2-[2-(2-ethoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O6/c1-3-14-9(12)7-11(16-5-6-17-11)8-10(13)15-4-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNQXNJEKFCZLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(OCCO1)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10298037 | |
Record name | 1,3-Dioxolane-2,2-diacetic acid, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10298037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxolane-2,2-diacetic acid, diethyl ester | |
CAS RN |
71022-90-7 | |
Record name | 71022-90-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120373 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Dioxolane-2,2-diacetic acid, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10298037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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